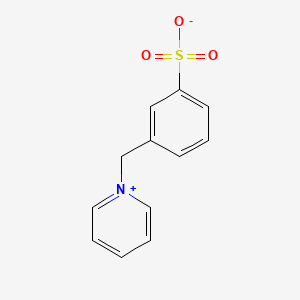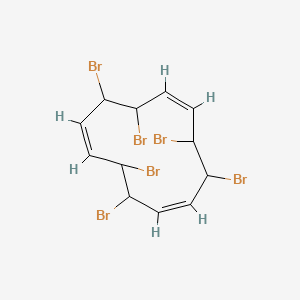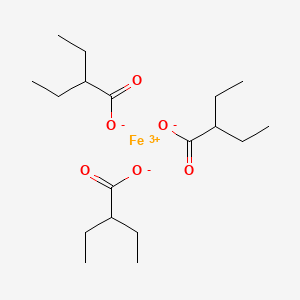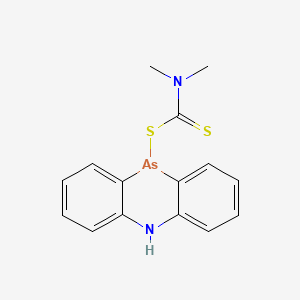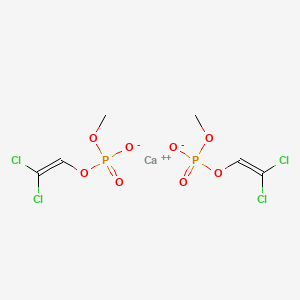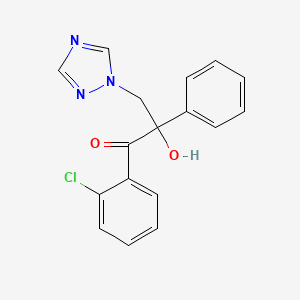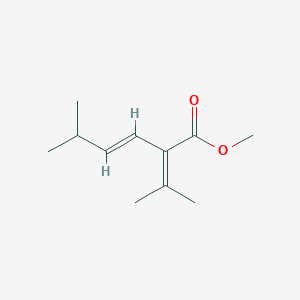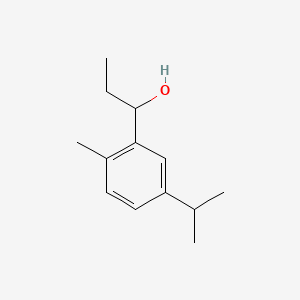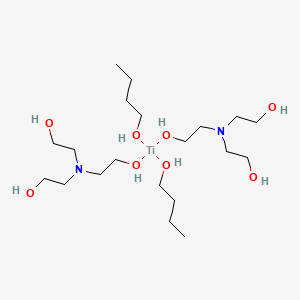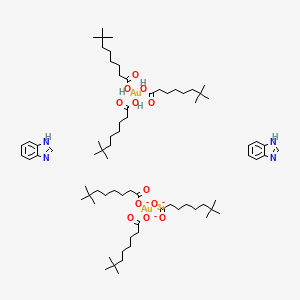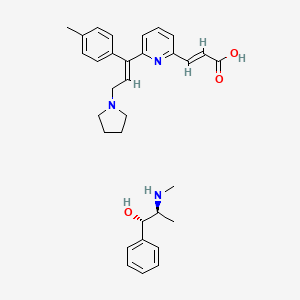
Acrivastine/pseudoephedrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acrivastine and pseudoephedrine is a combination medication used to treat symptoms of seasonal allergic rhinitis, such as sneezing, runny nose, and nasal congestion. Acrivastine is an antihistamine that works by blocking the action of histamine, a substance in the body that causes allergic symptoms. Pseudoephedrine is a decongestant that works by narrowing the blood vessels in the nasal passages, reducing nasal congestion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of acrivastine involves the synthesis of its core structure, which is a triprolidine analog. The synthetic route typically includes the formation of the pyridine ring and the attachment of the pyrrolidine moiety. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Pseudoephedrine is synthesized from benzaldehyde through a series of chemical reactions, including reductive amination and resolution of the racemic mixture to obtain the desired enantiomer. The reaction conditions involve the use of reducing agents and chiral catalysts .
Industrial Production Methods: In industrial settings, the production of acrivastine and pseudoephedrine involves large-scale chemical synthesis using batch or continuous flow reactors. The process includes the purification of the final product through crystallization or chromatography to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: Acrivastine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Pseudoephedrine also undergoes similar types of reactions, including oxidation and reduction. It can be oxidized to form norephedrine or reduced to form methamphetamine under specific conditions .
Major Products Formed: The major products formed from the reactions of acrivastine include its metabolites, which are primarily excreted in the urine. Pseudoephedrine’s major products include its metabolites, such as norpseudoephedrine and methamphetamine .
Aplicaciones Científicas De Investigación
Acrivastine and pseudoephedrine have various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, they are used as model compounds to study the mechanisms of antihistamines and decongestants. In biology, they are used to investigate the effects of histamine and adrenergic receptors on physiological processes .
In medicine, acrivastine and pseudoephedrine are used to treat allergic rhinitis and nasal congestion. They are also studied for their potential use in treating other conditions, such as chronic obstructive pulmonary disease (COPD) and asthma . In the pharmaceutical industry, these compounds are used to develop new formulations and drug delivery systems .
Mecanismo De Acción
Acrivastine exerts its effects by competitively blocking the H1 receptor sites, preventing histamine from binding and causing allergic symptoms. This action reduces symptoms such as itching, sneezing, and runny nose .
Pseudoephedrine works by stimulating alpha-adrenergic receptors in the nasal mucosa, leading to vasoconstriction and reduced nasal congestion. It also has a mild stimulating effect on beta-adrenergic receptors, which can increase heart rate and blood pressure .
Comparación Con Compuestos Similares
Acrivastine and pseudoephedrine can be compared to other antihistamine and decongestant combinations, such as cetirizine and pseudoephedrine. While both combinations are effective in treating allergic rhinitis, acrivastine is less sedating compared to cetirizine .
Other similar compounds include loratadine and pseudoephedrine, which also provide relief from allergic symptoms and nasal congestion. acrivastine and pseudoephedrine have a faster onset of action and are preferred for rapid relief .
Conclusion
Acrivastine and pseudoephedrine is a valuable combination medication for treating seasonal allergic rhinitis and nasal congestion. Its unique properties and rapid onset of action make it a preferred choice for many patients. The compound’s various scientific research applications and its mechanism of action further highlight its importance in the fields of chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
121798-60-5 |
|---|---|
Fórmula molecular |
C32H39N3O3 |
Peso molecular |
513.7 g/mol |
Nombre IUPAC |
(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;(E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C22H24N2O2.C10H15NO/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26;1-8(11-2)10(12)9-6-4-3-5-7-9/h4-13H,2-3,14-16H2,1H3,(H,25,26);3-8,10-12H,1-2H3/b12-11+,20-13+;/t;8-,10+/m.0/s1 |
Clave InChI |
HDLOXDDMKWEDCR-PASALVRNSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O.C[C@@H]([C@H](C1=CC=CC=C1)O)NC |
SMILES canónico |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O.CC(C(C1=CC=CC=C1)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



